2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid
Description
Structure and Key Features: This compound is a benzoic acid derivative featuring a 2-cyano-3-(thiophen-3-yl)prop-2-enamido substituent at the ortho position of the benzene ring. The acryloyl linker incorporates a cyano group and a thiophene heterocycle, which confers distinct electronic and steric properties.
For example, compounds with ethynyl or aryl substituents (e.g., 2-[2-(thiophen-3-yl)ethynyl]benzoic acid) are synthesized via Sonogashira coupling or Knoevenagel condensation . Structural characterization typically employs NMR, IR, and X-ray crystallography, with refinement using SHELXL software .
Applications: The compound’s structural analogs, such as avenanthramides (e.g., 2-[(2Z)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid), exhibit anti-inflammatory and antioxidant activities .
Properties
IUPAC Name |
2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSCLIKTIHNPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-3-(thiophen-3-yl)prop-2-enamide with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include substituted benzoic acids, thiophene derivatives, and various amine compounds, depending on the specific reaction pathway.
Scientific Research Applications
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key benzoic acid derivatives is summarized below:
Key Comparisons
In contrast, the phenoxyphenyl analog () exhibits greater steric bulk and lipophilicity, favoring membrane permeability . The ethynyl-substituted analog () lacks the acryloyl linker, reducing conformational flexibility but increasing thermal stability .
Biological Activity :
- The GPR68 antagonist () shares a similar acryloyl-benzoic acid backbone but replaces the thiophene with a methoxy-propargyloxy group, highlighting the role of substituent polarity in receptor selectivity .
- Avenanthramide D () demonstrates that hydroxylation at the para position of the phenyl ring enhances antioxidant capacity, whereas the target compound’s thiophene may prioritize redox-neutral interactions .
Crystallographic and Computational Insights: Hydrogen-bonding patterns in related compounds (e.g., carboxylic acid dimerization) are critical for crystal packing, as described in . The thiophene’s sulfur atom may participate in weak hydrogen bonds (C–H···S), influencing solubility . SHELX refinement () reveals that steric clashes between the cyano group and thiophene in the target compound could lead to non-planar conformations, affecting binding pocket compatibility .
Biological Activity
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyano group, a thiophene ring, and an amide linkage, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways, such as those regulating inflammation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Study 1: Anticancer Activity
A study examined the effect of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited cell viability in breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that the compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 3: Anti-inflammatory Potential
In a model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNFα) at concentrations of 25 µM and above, indicating its potential use in treating inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including:
- Multi-step Synthesis : Involves the reaction of thiophene derivatives with cyanoacetic acid under basic conditions.
- Optimization Techniques : Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
